4-Fluoro-5-methoxy-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

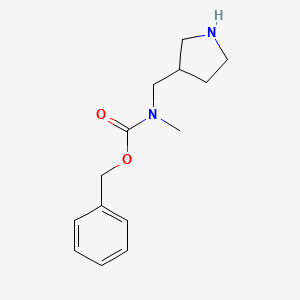

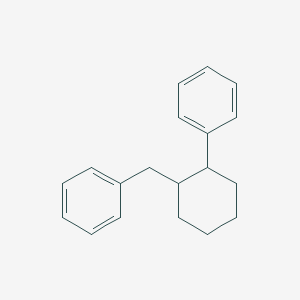

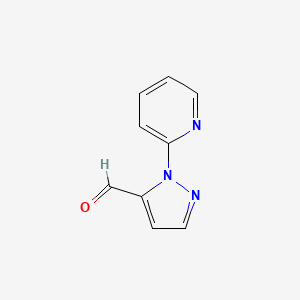

4-Fluoro-5-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 . It is an important organic intermediate used to synthesize substituted benzene products . It has a molecular weight of 186.14 g/mol . The structure consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .

Synthesis Analysis

The synthesis of this compound involves dissolving 4-FLUORO-2-METHOXYANILINE in dichloromethane, adding concentrated sulfuric acid dropwise with stirring under ice-cooling, and then adding concentrated nitric acid dropwise .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . It has a molecular formula of C7H7FN2O3 .Chemical Reactions Analysis

This compound exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions . It possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry .Physical and Chemical Properties Analysis

This compound is a solid compound that is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . It has a molecular weight of 186.14 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Antimalarial Compounds : It is utilized in the synthesis of antimalarial compounds like 5-fluoroprimaquine. A key intermediate, 5-fluoro-6-methoxy-8-nitroquinoline, was synthesized using a modified Skraup reaction of 5-fluoro-4-methoxy-2-nitroaniline (O’Neill, Park, & Storr, 1998).

Development of Metal Complexes : The compound has been used in the creation of metal complexes with elements like copper(II), nickel(II), and cobalt(II). These complexes, where 4-Fluoro-2-nitroaniline acts as a monodentate O-bonded ligand, have varied structural and magnetic properties (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Photochemical Studies : It's involved in photochemical reactions like the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine. This process results in fluoride and methoxy substitution through different excited states (Pleixats & Marquet, 1990).

Use in Dye and Pharmaceutical Industries : 4-Fluoro-3-nitroaniline, a closely related compound, has significant importance in the USA as a novel dye intermediate and potential applications in pharmaceuticals and insecticides (Bil, 2007).

Application in Nucleoside Synthesis : It's also utilized in the synthesis of nucleosides related to antiviral agents like 5-fluorocytosine and 5-fluorouracil (Nesnow & Heidelberger, 1975).

Mecanismo De Acción

Target of Action

It is known to play a crucial role in the synthesis of mereletinib , a potent inhibitor of mutant BRAFV600E kinase . This kinase is a protein that sends signals in cells and is involved in directing cell growth .

Mode of Action

It is known to serve as a key intermediate compound in the synthesis of mereletinib . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical reactions involved in this synthesis.

Biochemical Pathways

Given its role in the synthesis of mereletinib , it can be inferred that it may be involved in the pathways related to the regulation of BRAFV600E kinase .

Result of Action

Given its role in the synthesis of mereletinib , it can be inferred that it may contribute to the inhibition of mutant BRAFV600E kinase , potentially affecting cell growth.

It is clear, however, that the compound plays a significant role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase .

Safety and Hazards

4-Fluoro-5-methoxy-2-nitroaniline is toxic and requires careful handling. Proper safety measures, including personal protective equipment and appropriate storage, are necessary to mitigate potential risks . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Direcciones Futuras

4-Fluoro-5-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . Its role as a key intermediate in the synthesis of this and potentially other pharmaceutical compounds suggests promising future directions for this compound .

Análisis Bioquímico

Biochemical Properties

4-Fluoro-5-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions . It possesses both electron-donating and electron-withdrawing groups, which make it a versatile compound for applications in organic synthesis and medicinal chemistry .

Cellular Effects

Prolonged or repeated exposure to this compound may have harmful effects on the respiratory system, liver, and kidneys

Molecular Mechanism

It is known that it can undergo various types of reactions, including substitution and reduction reactions

Propiedades

IUPAC Name |

4-fluoro-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMLKSWJWIKLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682000 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125163-12-4 |

Source

|

| Record name | 4-Fluoro-5-methoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)